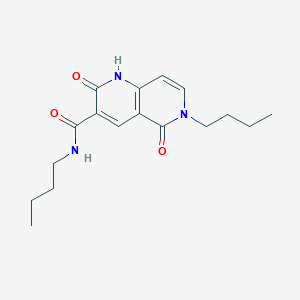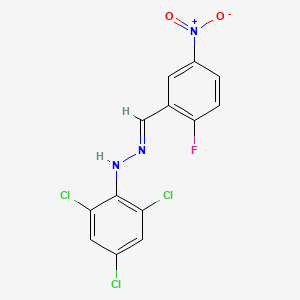
N,6-dibutyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6-dibutyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide is a compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
The synthesis of N,6-dibutyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the naphthyridine core. The synthetic route often includes the following steps:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the dibutyl groups and other functional groups through substitution reactions.
Final Assembly: Coupling reactions to attach the carboxamide group and complete the synthesis.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
N,6-dibutyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,6-dibutyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: Used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,6-dibutyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N,6-dibutyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide can be compared with other naphthyridine derivatives, such as:
- 1,1-dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-carboxymethoxy-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine
- N,N-Dibutyl-2-(3-hydroxy-6-isopropyl-2-quinolyl)-1,3-dioxo-5-indancarboxamide
These compounds share structural similarities but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C17H23N3O3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N,6-dibutyl-2,5-dioxo-1H-1,6-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C17H23N3O3/c1-3-5-8-18-15(21)13-11-12-14(19-16(13)22)7-10-20(17(12)23)9-6-4-2/h7,10-11H,3-6,8-9H2,1-2H3,(H,18,21)(H,19,22) |
InChI Key |
AGDBJGVSMANEHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C=CN(C2=O)CCCC)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-YL]methoxy}-2-acetamido-3,3,3-trifluoropropanoate](/img/structure/B11476219.png)
![N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11476221.png)
![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B11476225.png)
![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11476227.png)
![N-(4-{[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11476234.png)

![2-[1-(3,5-dimethoxybenzyl)-1H-1,2,3-triazol-4-yl]ethanamine](/img/structure/B11476239.png)


![1-({5-[(4-fluorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11476284.png)
![2-{[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B11476289.png)
![1-(6-chloropyridazin-3-yl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11476295.png)
![3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11476296.png)
![3-(1,3-Benzodioxol-5-yl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}propan-1-one](/img/structure/B11476297.png)
